Cyclopentyl fentanyl hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

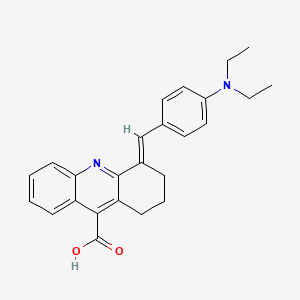

Cyclopentyl fentanyl hydrochloride is an opioid analgesic that is an analog of fentanyl. It has been sold online as a designer drug, mainly in Sweden and other Scandinavian countries . This compound is categorized as a Schedule I controlled substance in the United States . This compound is known for its potent analgesic effects, similar to those of fentanyl, but with slight structural modifications that result in different pharmacological properties .

Métodos De Preparación

The synthesis of cyclopentyl fentanyl hydrochloride involves several steps. One efficient method for synthesizing fentanyl and its analogs includes a three-step strategy that produces high yields of the desired compounds . The general synthetic route involves:

Reaction of 4-piperidone hydrochloride with aniline: This step produces 4-anilinopiperidine.

Alkylation with phenethyl halide: The 4-anilinopiperidine is then reacted with phenethyl halide under reflux conditions in a highly alkaline medium to give 4-anilino-N-phenethylpiperidine.

Conversion to cyclopentyl fentanyl: The final step involves reacting 4-anilino-N-phenethylpiperidine with cyclopentanecarboxylic acid chloride to produce cyclopentyl fentanyl, which is then converted to its hydrochloride salt.

Análisis De Reacciones Químicas

Cyclopentyl fentanyl hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves hydroxylation and further oxidation steps.

Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced analogs.

Substitution: Common substitution reactions include N- and O-dealkylation and O-methylation.

Hydrolysis: Hydrolysis reactions can lead to the formation of normetabolites and other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed from these reactions are often hydroxylated, dealkylated, or methylated derivatives .

Aplicaciones Científicas De Investigación

Cyclopentyl fentanyl hydrochloride is primarily used in scientific research and forensic applications. It serves as an analytical reference material for the study of opioid receptors and their interactions . Researchers use this compound to investigate the pharmacological properties of fentanyl analogs and to develop detection methods for forensic toxicology . Additionally, it is used in studies related to pain management and the development of new analgesics .

Mecanismo De Acción

Cyclopentyl fentanyl hydrochloride exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor . This binding activates G-proteins, which in turn downregulate adenylate cyclase, reducing the concentration of cyclic AMP (cAMP) . The decrease in cAMP levels leads to reduced neurotransmitter release and altered pain perception. The compound’s analgesic effects are primarily mediated through this pathway .

Comparación Con Compuestos Similares

Cyclopentyl fentanyl hydrochloride is structurally similar to other fentanyl analogs, such as:

- Cyclopropyl fentanyl

- Cyclobutyl fentanyl

- Cyclohexyl fentanyl

- 2,2,3,3-Tetramethylcyclopropyl fentanyl (TMCPF)

These compounds differ mainly in the size and structure of the alicyclic ring. For example, cyclopropyl fentanyl has a three-carbon ring, while cyclohexyl fentanyl has a six-carbon ring . The differences in ring size and structure result in variations in their metabolic pathways and pharmacological properties . This compound is unique due to its specific ring structure, which influences its binding affinity and potency at opioid receptors .

Propiedades

Número CAS |

2306824-94-0 |

|---|---|

Fórmula molecular |

C25H33ClN2O |

Peso molecular |

413.0 g/mol |

Nombre IUPAC |

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentanecarboxamide;hydrochloride |

InChI |

InChI=1S/C25H32N2O.ClH/c28-25(22-11-7-8-12-22)27(23-13-5-2-6-14-23)24-16-19-26(20-17-24)18-15-21-9-3-1-4-10-21;/h1-6,9-10,13-14,22,24H,7-8,11-12,15-20H2;1H |

Clave InChI |

ZEYJIGZFICSSRY-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[4-[(2-amino-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12359267.png)

![3-Chlorobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B12359268.png)

![4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12359278.png)

![2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B12359300.png)